molecular formula C14H7IN2 B565826 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile CAS No. 1312924-02-9

3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile

Cat. No. B565826
CAS RN: 1312924-02-9
M. Wt: 330.128
InChI Key: ACOQCNSDOIOLDC-UHFFFAOYSA-N
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Description

3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile is a chemical compound used in the synthetic preparation of 3,5-disubstituted thiazolylethynyl- and pyridinylethynylbenzenes as potent mGluR5 antagonists . It is a new SPECT ligand for metabotropic glutamate receptor subtype 5 (mGluR5) .


Synthesis Analysis

The synthesis of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile involves a few steps. The bromo-precursor of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile was prepared by Sonogashira coupling between 2-ethynylpyridine and 3,5-dibromobenzonitrile . The bromine of the precursor was then converted into iodine via a tributylstannyl group to synthesize nonradioactive IPEB . The radioiodine displacement reaction with iodide and bromo-precursor mediated by a copper (I) catalyst produced 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile .


Molecular Structure Analysis

The molecular formula of 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile is C14H7IN2. Its molecular weight is 330.128.


Chemical Reactions Analysis

The chemical reactions involving 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile are primarily related to its synthesis. The bromo-precursor of this compound undergoes a radioiodine displacement reaction with iodide, mediated by a copper (I) catalyst .

Scientific Research Applications

PET Radiotracers for mGluR5

This compound has been used in the development of PET (Positron Emission Tomography) radiotracers for mGluR5 (metabotropic glutamate receptor 5). These radiotracers enable researchers to study the role of mGluR5 in neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease in vivo .

mGluR5 Negative Allosteric Modulators

It has also been proposed as a negative allosteric modulator for mGluR5. This application is significant in the context of neurological research and could lead to more demand for mGluR5 radiotracers in the future .

Mechanism of Action

3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile acts as a SPECT ligand for metabotropic glutamate receptor subtype 5 (mGluR5) . This suggests that it may play a role in elucidating the function of mGluR5 in neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease .

Future Directions

The development of SPECT radiotracers like 3-Iodo-5-(pyridin-2-ylethynyl)benzonitrile could help meet future demands for mGluR5 research and clinical application, especially given the short half-life of PET isotopes and the limited number of PET radiochemistry facilities . This compound, in particular, shows promise due to its high uptake in brain regions where mGluR5 is abundant .

properties

IUPAC Name

3-iodo-5-(2-pyridin-2-ylethynyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7IN2/c15-13-8-11(7-12(9-13)10-16)4-5-14-3-1-2-6-17-14/h1-3,6-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOQCNSDOIOLDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C#CC2=CC(=CC(=C2)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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